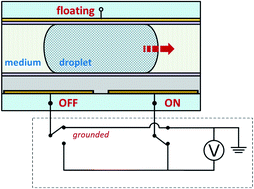A floating top-electrode electrowetting-on-dielectric system†
RSC Advances Pub Date: 2020-01-29 DOI: 10.1039/C9RA09491A
Abstract
Herein, we describe a novel device configuration for a double-plate electrowetting-on-dielectric system with a floating top-electrode. As a conventional double-plate EWOD device requires a grounded electrode on the top-plate, it will cause additional fabrication complicity and cost during the encapsulation process. In this work, we found that by carefully designing the electrode arrangement and configuring the driving electronic circuit, the droplet driving force can be maintained with a floating electrode on the top-plate. This can provide the possibilities to integrate additional electrical or electrochemical sensing functions on the top-plate. We use both finite element analysis and the fabricated system to validate the theory, and the results indicate that floating top-electrode EWOD systems are highly reliable and reproducible once the design considerations are fully met.


Recommended Literature
- [1] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [2] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [3] Encoded peptide libraries and the discovery of new cell binding ligands†
- [4] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [5] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [6] High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone
- [7] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [8] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [9] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [10] Stoichiometry, temperature, solvent, metal-directed syntheses of metal–organic frameworks based on flexible V-shaped methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylate acids†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 147253-67-6









